molecular formula C11H7N3O3S B2896185 5-Nitro-2-(pyrimidin-2-ylthio)benzaldehyde CAS No. 591747-15-8

5-Nitro-2-(pyrimidin-2-ylthio)benzaldehyde

Cat. No.: B2896185
CAS No.: 591747-15-8
M. Wt: 261.26
InChI Key: CQYVXMJILJPMMR-UHFFFAOYSA-N
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Description

5-Nitro-2-(pyrimidin-2-ylthio)benzaldehyde is a benzaldehyde derivative characterized by a nitro group at the 5-position and a pyrimidin-2-ylthio substituent at the 2-position of the aromatic ring. For example, similar compounds, such as ethyl 2-(pyrimidin-2-ylthio)acetate, are synthesized by reacting 2-mercaptopyrimidine with ethyl chloroacetate in the presence of potassium carbonate . The pyrimidin-2-ylthio moiety may confer biological relevance, as pyrimidine-thio derivatives are frequently explored for antimicrobial activity .

Properties

IUPAC Name

5-nitro-2-pyrimidin-2-ylsulfanylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O3S/c15-7-8-6-9(14(16)17)2-3-10(8)18-11-12-4-1-5-13-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYVXMJILJPMMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(pyrimidin-2-ylthio)benzaldehyde typically involves a multi-step process. One common method includes the nitration of 2-(pyrimidin-2-ylsulfanyl)benzaldehyde. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 5-position of the benzene ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(pyrimidin-2-ylthio)benzaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a catalyst (e.g., palladium on carbon), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines or thiols under basic conditions

Major Products Formed

    Oxidation: 5-Nitro-2-(pyrimidin-2-ylsulfanyl)benzoic acid

    Reduction: 5-Amino-2-(pyrimidin-2-ylsulfanyl)benzaldehyde

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5-Nitro-2-(pyrimidin-2-ylthio)benzaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of novel materials and chemical intermediates

Mechanism of Action

The mechanism of action of 5-Nitro-2-(pyrimidin-2-ylthio)benzaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways due to its structural features. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components, leading to biological effects. The pyrimidinylsulfanyl group may also play a role in binding to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural and physicochemical differences between 5-nitro-2-(pyrimidin-2-ylthio)benzaldehyde and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Biological Activity Reference
This compound C₁₂H₈N₃O₃S 289.27 Pyrimidin-2-ylthio, Nitro Likely nucleophilic substitution Potential antimicrobial*
5-Nitro-2-([5-(trifluoromethyl)pyridin-2-yl]thio)benzaldehyde C₁₃H₇F₃N₂O₃S 328.26 Pyridin-2-ylthio (CF₃), Nitro Substitution with trifluoromethyl-pyridine Not reported
5-Nitro-2-(piperidin-1-yl)benzaldehyde C₁₂H₁₄N₂O₃ 234.25 Piperidin-1-yl, Nitro Crystallization studies Structural stability
5-Nitro-2-[(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)oxy]benzaldehyde C₂₂H₂₄N₂O₁₂ 532.43 Acetylated glucopyranosyl, Nitro Glycosylation with acetobromo-glucose Functional group analysis

Key Observations :

  • Lipophilicity : The trifluoromethyl-pyridine analog (328.26 g/mol) exhibits higher molecular weight and lipophilicity due to the CF₃ group, which may improve membrane permeability compared to the pyrimidine-thio derivative .
  • Biological Potential: Pyrimidine-thio derivatives, such as 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide, demonstrate antimicrobial activity against bacterial and fungal strains , suggesting the target compound could be explored for similar applications.
Physicochemical and Functional Differences
  • Chromatographic Behavior : Benzaldehyde derivatives exhibit retention factors influenced by substituents. For example, benzaldehyde itself shows a capacity factor of ~1.1 on ODS columns . The nitro and sulfur-containing groups in the target compound may increase retention due to polar interactions.
  • Thermodynamic Stability : The piperidin-1-yl analog adopts a chair conformation with equatorial aryl substitution, enhancing crystallinity , whereas the pyrimidin-2-ylthio group may introduce torsional strain due to sulfur’s bulk.

Biological Activity

5-Nitro-2-(pyrimidin-2-ylthio)benzaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a nitro group and a pyrimidine moiety attached to a benzaldehyde structure. The presence of these functional groups contributes to its biological activity. The compound can be synthesized through various methods, including condensation reactions involving pyrimidine derivatives and aromatic aldehydes.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine-thio compounds have shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies indicated that certain derivatives had minimum inhibitory concentrations (MICs) ranging from 3.125 to 12.5 μmol/mL against these pathogens .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

CompoundBacterial StrainMIC (μmol/mL)
This compoundStaphylococcus aureus6.25
Escherichia coli12.5
Pyrimidine derivative APseudomonas aeruginosa3.125
Pyrimidine derivative BCandida albicans6.25

Anticancer Activity

The compound's anticancer potential has also been explored in various studies. For example, similar pyrimidine-based compounds have been found to inhibit the proliferation of cancer cell lines such as K562 (chronic myeloid leukemia) and HCT116 (colon cancer). The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways related to cell survival and proliferation .

Case Study: Anticancer Efficacy

In one study, a series of pyrimidine-thio derivatives were tested for their cytotoxic effects on human cancer cell lines. The results indicated that certain modifications to the thio group significantly enhanced the cytotoxicity against K562 cells, with IC50 values as low as 0.5 µM observed for the most potent derivatives .

Anti-inflammatory Activity

Pyrimidine derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. Studies suggest that compounds with a pyrimidine structure can effectively reduce the production of prostaglandins, which are mediators of inflammation .

Table 2: Anti-inflammatory Activity of Pyrimidine Derivatives

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
This compound4560
Pyrimidine derivative C3050
Pyrimidine derivative D2555

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Antimicrobial Action : The nitro group may enhance electron affinity, allowing the compound to disrupt bacterial cell membranes or interfere with essential metabolic processes.
  • Anticancer Mechanism : The compound may induce apoptosis through mitochondrial pathways or inhibit critical kinases involved in cancer cell survival.
  • Anti-inflammatory Effects : By inhibiting COX enzymes, it reduces pro-inflammatory mediators, thereby alleviating inflammation.

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